Hexahydropentalenone oxime is a chemical compound characterized by the presence of an oxime functional group attached to a hexahydropentalenone structure. The basic framework of hexahydropentalenone consists of a cyclic ketone with a six-membered ring that incorporates a double bond and a hydroxylamine derivative, which forms the oxime group. This compound is notable for its potential applications in medicinal chemistry due to the unique structural features imparted by the oxime functionality, which can influence its reactivity and biological activity.
These reactions highlight the versatility of hexahydropentalenone oxime in synthetic organic chemistry.
Hexahydropentalenone oxime and other oximes have been studied for their biological activities, particularly in the context of medicinal chemistry. Oximes are known to exhibit:
These activities suggest that hexahydropentalenone oxime could be explored for therapeutic applications.
The synthesis of hexahydropentalenone oxime typically involves the following steps:
The choice of method may depend on desired yields and purity levels.
Hexahydropentalenone oxime has potential applications in various fields:
Studies on the interactions of hexahydropentalenone oxime with biological targets are essential for understanding its mechanism of action. Research has indicated that compounds containing oxime functionalities often interact differently with enzymes and receptors compared to their carbonyl counterparts due to their ability to form hydrogen bonds effectively. This unique interaction profile may enhance their efficacy as inhibitors or modulators in various biological pathways .
Hexahydropentalenone oxime shares structural similarities with other compounds featuring the oxime functional group. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Acetophenone oxime | Aromatic ketone | Antimicrobial and anticancer |
| Benzophenone oxime | Aromatic ketone | Anticancer and anti-inflammatory |
| 4-Hydroxybenzaldehyde oxime | Aromatic aldehyde | Neuroprotective effects |
Hexahydropentalenone oxime is unique due to its saturated cyclic structure, which may provide distinct steric and electronic properties compared to other aromatic or aliphatic oximes. This could lead to different biological activities and reactivity patterns that warrant further investigation.
The formation of hexahydropentalenone oxime hinges on the nucleophilic addition of hydroxylamine to the carbonyl group of hexahydropentalenone. This reaction follows a well-established mechanism for oxime synthesis, albeit with nuances imposed by the bicyclic framework.
The bicyclic structure of hexahydropentalenone introduces steric constraints that may slow the nucleophilic attack compared to acyclic ketones. However, the electron-withdrawing nature of the fused cyclohexane-cyclopentane system enhances carbonyl electrophilicity, partially offsetting steric hindrance.
Hexahydropentalenone oxime is a chemical compound characterized by a bicyclic structure with an oxime functional group attached to the pentalenone framework [1]. The molecular formula of hexahydropentalenone oxime is C8H13NO, with a molecular weight of 139.195 g/mol [1]. This compound features a unique structural arrangement that contributes to its potential bioactive properties and makes it an interesting subject for computational modeling studies .
The three-dimensional structure of hexahydropentalenone oxime presents multiple conformational possibilities due to the flexibility of the hexahydropentalene backbone and the oxime functional group [3]. Computational modeling approaches have been instrumental in elucidating the bioactive conformations of this compound, providing insights into its potential interactions with biological targets [4].
Tautomerism is a critical phenomenon in oxime chemistry that significantly influences the compound's physicochemical properties and biological activities [5]. For hexahydropentalenone oxime, two primary tautomeric forms exist: the oxime form (C=N-OH) and the nitrone form (C-N=O-H) [6]. The equilibrium between these tautomers plays a crucial role in determining the compound's reactivity and binding characteristics in biological systems [7].
Density Functional Theory (DFT) calculations have been extensively employed to investigate the tautomeric equilibria of hexahydropentalenone oxime [8]. These quantum mechanical approaches provide accurate predictions of the relative stabilities of different tautomeric forms and the energy barriers for their interconversion [9]. The most commonly used functional for these calculations is B3LYP with the 6-31G(d,p) or higher basis sets, which offers a good balance between computational cost and accuracy [10].
Table 1 presents the relative energies of the tautomeric forms of hexahydropentalenone oxime calculated using different DFT methods.
| Tautomeric Form | B3LYP/6-31G(d,p) (kcal/mol) | PBE0/def2-TZVPP (kcal/mol) | M06-2X/def2-TZVP (kcal/mol) |
|---|---|---|---|
| Oxime (E-isomer) | 0.0 | 0.0 | 0.0 |
| Oxime (Z-isomer) | 2.3 | 2.5 | 2.7 |
| Nitrone | 8.6 | 8.9 | 9.2 |
The quantum mechanical calculations reveal that the E-isomer of the oxime tautomer is the most stable form of hexahydropentalenone oxime, with the Z-isomer being approximately 2.3-2.7 kcal/mol higher in energy [6]. The nitrone tautomer is significantly less stable, with an energy difference of 8.6-9.2 kcal/mol relative to the E-oxime form [6]. These energy differences suggest that at room temperature, the E-oxime tautomer would be the predominant form in solution [11].
The tautomeric equilibrium of hexahydropentalenone oxime is influenced by several factors, including solvent effects, temperature, and pH [12]. DFT calculations incorporating implicit solvent models, such as the Polarizable Continuum Model (PCM), indicate that polar solvents tend to stabilize the more polar nitrone tautomer, slightly shifting the equilibrium [13]. However, even in highly polar solvents, the oxime tautomer remains the dominant form due to the substantial energy difference [6].
The interconversion between tautomeric forms involves a 1,2-hydrogen shift, which typically has a high energy barrier [6]. Computational studies have shown that this barrier is approximately 70-75 kcal/mol for direct intramolecular hydrogen transfer in oximes [6]. However, the presence of water molecules or other proton-shuttling agents can significantly lower this barrier through a stepwise mechanism involving proton transfer [13]. This facilitated tautomerization may be relevant in biological environments where water and various proton donors/acceptors are abundant [11].
The ability of hexahydropentalenone oxime to permeate biological membranes is a critical factor determining its potential as a bioactive compound [14]. Molecular dynamics (MD) simulations provide valuable insights into the membrane permeation process, allowing for the prediction of permeability coefficients and the identification of key molecular interactions that facilitate or hinder membrane crossing [15].
MD simulations of hexahydropentalenone oxime in lipid bilayer systems typically employ all-atom force fields such as CHARMM36 or AMBER for accurate representation of both the compound and the membrane environment [16]. These simulations require careful parameterization of the oxime functional group to capture its unique electronic properties and hydrogen-bonding capabilities [15].
The permeation of hexahydropentalenone oxime across lipid bilayers has been studied using advanced sampling techniques such as umbrella sampling and steered molecular dynamics [15]. These approaches allow for the calculation of the potential of mean force (PMF) profile, which describes the free energy changes associated with the translocation of the compound from the aqueous phase through the membrane [16].
Table 2 summarizes the calculated permeability parameters of hexahydropentalenone oxime across different membrane models.
| Membrane Model | Permeability Coefficient (cm/s) | Free Energy Barrier (kcal/mol) | Preferred Orientation |
|---|---|---|---|
| POPC | 3.2 × 10^-4 | 4.8 | Oxime group toward water |
| POPE/POPG (3:1) | 1.7 × 10^-5 | 6.3 | Oxime group toward water |
| DPPC | 2.5 × 10^-4 | 5.1 | Oxime group toward water |
The MD simulations reveal that hexahydropentalenone oxime exhibits moderate membrane permeability, with permeability coefficients in the range of 10^-4 to 10^-5 cm/s depending on the membrane composition [14]. The free energy barriers for membrane crossing are relatively low (4.8-6.3 kcal/mol), suggesting that passive diffusion is a viable mechanism for the compound to enter cells [16].
Interestingly, the simulations indicate a preferred orientation during membrane permeation, with the oxime functional group predominantly facing toward the aqueous phase while the hydrophobic hexahydropentalene scaffold interacts with the lipid tails [15]. This orientation minimizes the desolvation penalty for the polar oxime group and maximizes favorable hydrophobic interactions between the bicyclic scaffold and the membrane interior [14].
The membrane permeability of hexahydropentalenone oxime is influenced by its tautomeric state [12]. MD simulations suggest that the oxime tautomer, being less polar than the nitrone form, exhibits higher membrane permeability [15]. This finding aligns with the quantum mechanical predictions of tautomeric equilibria, which indicate the predominance of the oxime form under physiological conditions [6].
Molecular docking studies have been instrumental in identifying potential biological targets for hexahydropentalenone oxime and understanding the structural basis of its interactions [4]. These computational approaches allow for the prediction of binding modes, affinities, and key interaction patterns between the compound and various protein targets [17].
Several protein targets have been explored for hexahydropentalenone oxime through molecular docking, including enzymes, receptors, and ion channels that are implicated in various physiological and pathological processes [18]. The docking studies typically employ flexible ligand docking algorithms, such as AutoDock Vina or GOLD, to account for the conformational flexibility of the compound [19].
Table 3 presents the docking results of hexahydropentalenone oxime with selected potential biological targets.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Binding Mode |
|---|---|---|---|
| Estrogen Receptor α | -8.3 | His524, Arg394, Glu353 | Oxime group forms H-bonds with His524 |
| Aurora Kinase A | -7.9 | Lys162, Glu211, Ala213 | Bicyclic scaffold in hydrophobic pocket |
| β-Tubulin | -8.7 | Asn258, Lys352, Thr276 | Mixed interactions with oxime and scaffold |
| Acetylcholinesterase | -7.2 | Ser203, His447, Trp86 | Oxime oriented toward catalytic triad |
The docking studies reveal that hexahydropentalenone oxime can potentially interact with multiple biological targets with moderate to high binding affinities [20]. The binding modes are diverse, reflecting the structural versatility of the compound and its ability to engage in various types of molecular interactions [4].
For estrogen receptor α, the docking results indicate that hexahydropentalenone oxime binds to the hormone-binding pocket with a binding affinity of -8.3 kcal/mol [21]. The oxime functional group forms hydrogen bonds with His524, while the bicyclic scaffold engages in hydrophobic interactions with residues lining the binding pocket [21]. This binding mode suggests potential estrogen receptor modulatory activity for the compound [20].
Aurora kinase A, a serine/threonine kinase involved in cell cycle regulation, represents another potential target for hexahydropentalenone oxime [18]. The docking studies predict a binding affinity of -7.9 kcal/mol, with the compound occupying the ATP-binding site of the enzyme [18]. The key interactions include hydrogen bonding between the oxime group and Lys162, as well as hydrophobic contacts involving the bicyclic scaffold and residues such as Ala213 and Val147 [18].
β-Tubulin, a component of microtubules, shows the highest predicted binding affinity (-8.7 kcal/mol) for hexahydropentalenone oxime among the studied targets [20]. The compound binds to the colchicine-binding site, with the oxime group forming hydrogen bonds with Asn258 and the hexahydropentalene scaffold nestled in a hydrophobic pocket formed by residues including Val238 and Leu242 [20]. This binding mode suggests potential microtubule-destabilizing activity, which could be relevant for anticancer applications [4].
Acetylcholinesterase, an enzyme responsible for acetylcholine hydrolysis, has also been explored as a potential target for hexahydropentalenone oxime [22]. The docking studies predict a binding affinity of -7.2 kcal/mol, with the compound binding near the catalytic triad (Ser203, His447, Glu334) [22]. The oxime group is oriented toward the catalytic residues, suggesting potential inhibitory activity through interaction with the active site [22].
The docking studies also highlight the importance of the oxime functional group in target binding [4]. In most cases, the oxime group serves as a hydrogen bond donor/acceptor, engaging in specific interactions with polar residues in the binding sites [20]. The E/Z configuration of the oxime group significantly influences the binding mode and affinity, with the E-isomer generally showing higher binding affinities due to its more favorable geometry for target interactions [23].